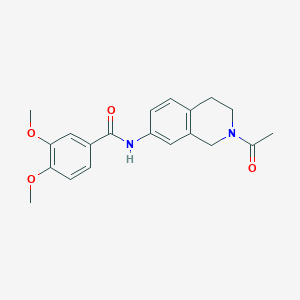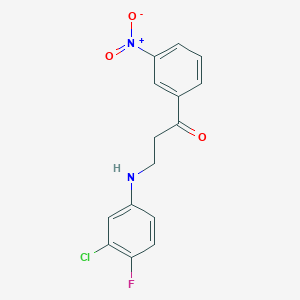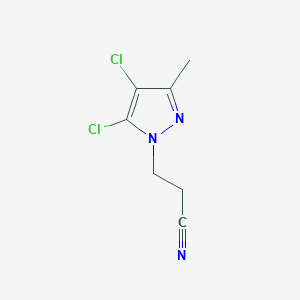
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the CAS Number: 1001500-81-7 . It has a molecular weight of 204.06 and its IUPAC name is this compound . The compound is stored at temperatures between 28 C .
Synthesis Analysis
The synthesis of pyrazole compounds, such as this compound, involves various methods . One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine can afford a wide variety of pyrazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7Cl2N3/c1-5-6(8)7(9)12(11-5)4-2-3-10/h2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Pyrazole compounds, including this compound, can undergo various chemical reactions . For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.06 . It is stored at temperatures between 28 C .Scientific Research Applications
Polysubstituted Bipyrazoles and Pyrazolylpyrimidines Synthesis
A derivative of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile, which is closely related to 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile, is used in the synthesis of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These products have various applications in the field of chemistry due to their unique structural and spectral properties (Dawood, Farag, & Ragab, 2004).
Formation of Mixed Pyrazole-Diamine/Ni(II) Complex
A mixed complex involving a similar compound, N1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)propane-1,2-diamine, has been synthesized and characterized. This complex has shown potential in antibacterial applications against both Gram-negative and Gram-positive bacteria, highlighting its significance in biomedical research (Titi et al., 2021).
Catalytic Applications in Organic Synthesis
Related compounds, like imidazole-based dicationic ionic liquids, have been used as catalysts in the synthesis of various organic compounds, such as pyran derivatives and Knoevenagel condensations. These catalysts facilitate reactions under mild and eco-friendly conditions, showing the potential of pyrazole derivatives in green chemistry (Sharifi, Daneshvar, Langarudi, & Shirini, 2019).
Corrosion Inhibition in Industrial Applications
Similar pyrazole derivatives have been studied as corrosion inhibitors for steel in acidic environments. Their high inhibition efficiency makes them valuable in extending the lifespan of metal structures and components in industrial settings (Ouali et al., 2013).
Development of Environmentally Sensitive Fluorophores
The synthesis of nicotinonitriles incorporating pyrene and fluorene moieties, involving similar pyrazole derivatives, has been achieved. These compounds exhibit strong blue-green fluorescence emission, making them suitable for applications in material science and sensing technologies (Hussein, El Guesmi, & Ahmed, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antipromastigote activity, suggesting potential targets within parasitic organisms .
Mode of Action
Molecular simulation studies of related compounds suggest that they may interact with their targets via hydrogen bonding .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is currently unavailable . These properties are crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Related compounds have been associated with antipromastigote and anticancer activity .
Properties
IUPAC Name |
3-(4,5-dichloro-3-methylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c1-5-6(8)7(9)12(11-5)4-2-3-10/h2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYTWLGCFDRSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
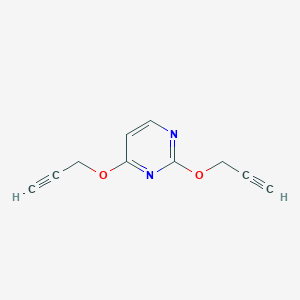
![Methyl 3-formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2836646.png)
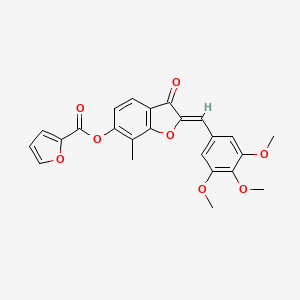
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)
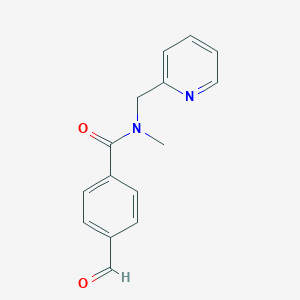

![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)

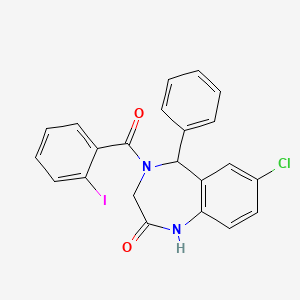
![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)
